molecular formula C4H10NO8P B12658660 L-aspartic acid phosphoric acid salt CAS No. 170082-99-2

L-aspartic acid phosphoric acid salt

Cat. No.: B12658660
CAS No.: 170082-99-2
M. Wt: 231.10 g/mol
InChI Key: TYBFYWFTPNZNIS-DKWTVANSSA-N
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Description

L-Aspartic acid phosphoric acid salt is a compound formed by the interaction of L-aspartic acid (a non-essential amino acid) with phosphoric acid. This salt is synthesized through reactions such as catalytic polymerization, where phosphoric acid acts as a catalyst in the formation of poly(aspartimide), which is subsequently hydrolyzed to yield poly(aspartic acid) salts . The compound plays a role in metabolic pathways, particularly in glutamate and arginine/proline metabolism, where it is implicated in stress responses and energy regulation . Its applications span industrial processes (e.g., biodegradable polymer synthesis) and biochemical research, where it serves as a substrate or intermediate in enzymatic studies .

Properties

CAS No.

170082-99-2

Molecular Formula

C4H10NO8P

Molecular Weight

231.10 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;phosphoric acid

InChI

InChI=1S/C4H7NO4.H3O4P/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H,6,7)(H,8,9);(H3,1,2,3,4)/t2-;/m0./s1

InChI Key

TYBFYWFTPNZNIS-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.OP(=O)(O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.OP(=O)(O)O

Related CAS

170082-99-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-aspartic acid phosphoric acid salt typically involves the reaction of L-aspartic acid with phosphoric acid under controlled conditions. One common method involves dissolving L-aspartic acid in a suitable solvent, such as water or a mixture of water and an organic solvent. Phosphoric acid is then added to the solution, and the mixture is stirred at a specific temperature and pH to facilitate the formation of the salt. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in large reactors, and the reaction is monitored and controlled using advanced instrumentation. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final salt in a pure form. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and scalability .

Chemical Reactions Analysis

Types of Reactions

L-aspartic acid phosphoric acid salt can undergo various chemical reactions, including:

    Oxidation: The amino group of L-aspartic acid can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms in the amino and carboxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and reaction times, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of L-aspartic acid, such as oxo derivatives, alcohol derivatives, and substituted derivatives. These products have different properties and applications depending on the nature of the functional groups introduced .

Scientific Research Applications

L-aspartic acid phosphoric acid salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-aspartic acid phosphoric acid salt involves its interaction with various molecular targets and pathways. In biological systems, L-aspartic acid is involved in the synthesis of proteins, neurotransmission, and energy production. It acts as a substrate for enzymes such as aspartate aminotransferase and participates in metabolic pathways such as the urea cycle and the malate-aspartate shuttle . Phosphoric acid contributes to the compound’s acidity and reactivity, enhancing its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoric Acid Salts of Other Amino Acids

  • L-Glutamic Acid Phosphoric Acid Salt : Similar to L-aspartic acid, L-glutamic acid forms salts with phosphoric acid. These salts are critical in enzymatic processes, such as transamination reactions, where phosphorylated residues (e.g., pyridoxal 5'-phosphoric acid) facilitate substrate binding . However, L-glutamic acid’s longer side chain reduces its thermal stability compared to L-aspartic acid salts, as observed in thermal expansion studies .
  • DL-Aspartic Acid Derivatives : DL-Aspartic acid, a racemic mixture, exhibits distinct thermal behavior. Unlike L-aspartic acid, DL-aspartic acid undergoes shear deformations under heating, leading to negative thermal expansion along the ac plane due to differences in hydrogen bonding patterns .

Metal Salts of L-Aspartic Acid

  • L-Aspartic Acid Zinc Salt : Marketed for its role in supplements and pharmaceuticals, this salt has higher bioavailability and stability compared to the phosphoric acid derivative. Its global market is driven by applications in nutrition and medicine, with a projected CAGR detailed in regional reports .
  • L-Aspartic Acid Magnesium Salt : Used in biochemical assays, this salt demonstrates superior solubility in aqueous solutions compared to the phosphoric acid salt, making it preferable for cell culture studies .

Phosphorylated Amino Acids in Substrates

Phosphorylated residues, such as those in caspase substrates, show enhanced binding affinity due to ionic interactions between the phosphate group and basic residues (e.g., Arg179/Arg341 in caspases). While L-aspartic acid phosphoric acid salt may mimic this behavior, its stability in enzymatic environments is lower than phosphorylated serine or threonine residues .

Research Findings and Data Tables

Table 1: Thermal Properties of Amino Acid Salts

Compound Thermal Expansion Coefficient (×10⁻⁶/K) Hydrogen Bond Characteristics Reference
L-Aspartic Acid -2.5 (along ac plane) 6 H-bonds, monoclinic structure
DL-Aspartic Acid -3.1 (along ac plane) 5 H-bonds, shear deformation
L-Glutamic Acid +4.8 (orthorhombic structure) 7 H-bonds, linear chain conformation

Table 3: Metabolic Roles in Stress Responses

Compound Metabolic Pathway Role Under Stress Reference
This compound Arginine/Proline Metabolism Enhances salt tolerance in plants
L-Aspartic Acid Glutamate Metabolism Accumulates under salinity stress
Phosphoric Acid Energy Transfer Phosphate donor in ATP synthesis

Q & A

Basic: What are the established synthesis methods for L-aspartic acid phosphoric acid salt, and how do reaction parameters influence product purity?

Answer:
this compound is synthesized via polycondensation of L-aspartic acid using phosphoric acid as a catalyst. Key parameters include:

  • Catalyst concentration : 25% (mol/mol) phosphoric acid ensures optimal reaction kinetics .
  • Temperature and pressure : Heating at 180°C under reduced pressure (100 mbar) and nitrogen atmosphere minimizes side reactions .
  • Post-synthesis hydrolysis : Alkaline hydrolysis (e.g., NaOH) converts poly(aspartimide) intermediates into the sodium salt of poly(aspartic acid), requiring precise pH control to avoid degradation .
    Methodological validation involves elemental analysis (C, H, N, P) and molecular weight determination via techniques like gel permeation chromatography (GPC) to confirm purity and polymer consistency .

Basic: How is this compound characterized structurally and functionally in academic research?

Answer:

  • Structural characterization : Nuclear magnetic resonance (NMR) confirms the polymer backbone and salt formation. For example, 1H^1H-NMR identifies aspartic acid repeat units and phosphoric acid integration .
  • Functional analysis : Thermal gravimetric analysis (TGA) assesses stability, while solubility tests in aqueous/organic solvents determine compatibility with pharmaceutical formulations .
  • Molecular weight distribution : GPC with multi-angle light scattering (MALS) provides polydispersity indices (PDI), critical for reproducibility in drug delivery systems .

Basic: What role does this compound play in biological systems, and how is its activity quantified?

Answer:
In plant metabolism, this compound modulates acid content (e.g., phosphoric, shikimic acids), influencing stress responses and nutrient uptake. Quantification involves:

  • Liquid chromatography-mass spectrometry (LC-MS) : Differentiates this compound from endogenous acids in plant tissues .
  • Statistical validation : ANOVA or t-tests compare acid levels across experimental groups (e.g., bitter vs. sweet bottle gourd cultivars) to establish biological significance .

Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound?

Answer:
Discrepancies often arise from synthesis variables:

  • Catalyst purity : Trace impurities in phosphoric acid alter reaction pathways; inductively coupled plasma mass spectrometry (ICP-MS) verifies catalyst quality .
  • Hydrolysis conditions : Inconsistent NaOH concentrations during hydrolysis lead to variable end-group ionization, affecting solubility. Standardizing hydrolysis protocols (e.g., 0.1M NaOH, 25°C) mitigates this .
  • Cross-study comparisons : Meta-analyses of published datasets (e.g., molecular weight ranges, PDIs) identify outliers and establish consensus parameters .

Advanced: What methodological challenges arise when formulating this compound in multicomponent pharmaceutical crystals?

Answer:

  • Salt selection : Pharmaceutically acceptable salts require balancing solubility and toxicity. For example, L-aspartic acid salts exhibit lower toxicity than hydrochloride counterparts but require co-crystallization with APIs like antimicrobial agents to enhance bioavailability .
  • Crystallization optimization : Screening solvents (e.g., ethanol/water mixtures) and pH (4–6) prevents phase separation. Powder X-ray diffraction (PXRD) monitors crystal lattice integrity during scale-up .
  • Stability testing : Accelerated aging studies (40°C/75% RH) assess hygroscopicity, critical for oral dosage forms .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Answer:

  • Matrix-matched calibration : Spiking known concentrations into plant or biological extracts corrects for matrix effects in LC-MS workflows .
  • Limit of detection (LOD) : Determined via serial dilution (e.g., 0.1–100 µg/mL) to ensure sensitivity in low-abundance samples .
  • Interlaboratory validation : Collaborative trials using standardized reference materials (e.g., NIST-certified aspartic acid derivatives) ensure reproducibility .

Advanced: What experimental designs are optimal for studying the stability of this compound under varying environmental conditions?

Answer:

  • Degradation pathways : Forced degradation studies (e.g., UV exposure, oxidative stress) identify vulnerable functional groups. High-resolution mass spectrometry (HRMS) tracks degradation products .
  • Kinetic modeling : Arrhenius plots predict shelf life by correlating degradation rates (k) with storage temperatures (4–40°C) .
  • pH-dependent stability : Buffered solutions (pH 2–9) simulate gastrointestinal conditions, with ion chromatography quantifying phosphate release over time .

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